molecular formula C11H12ClN3 B8761262 2-Chloro-4-(piperazin-1-yl)benzonitrile

2-Chloro-4-(piperazin-1-yl)benzonitrile

Cat. No.: B8761262
M. Wt: 221.68 g/mol
InChI Key: UQVNEFNZFBKSBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(piperazin-1-yl)benzonitrile (molecular formula: C₁₁H₁₂ClN₃·HCl) is a benzonitrile derivative featuring a chlorophenyl core substituted with a piperazine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors, receptor antagonists, and other bioactive molecules . Its structural versatility arises from the piperazine moiety, which enhances solubility and binding affinity to biological targets, while the chloro group modulates electronic properties and steric interactions .

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

2-chloro-4-piperazin-1-ylbenzonitrile

InChI

InChI=1S/C11H12ClN3/c12-11-7-10(2-1-9(11)8-13)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2

InChI Key

UQVNEFNZFBKSBP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)C#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 2-Chloro-4-(piperazin-1-yl)benzonitrile and similar benzonitrile derivatives:

Compound Substituents Molecular Weight Key Applications References
This compound Chloro, piperazine 261.15 g/mol Kinase inhibitors, receptor antagonists
2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile Chloro, pyrazole 228.65 g/mol Androgen receptor antagonists
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile Piperidine, piperidine 281.39 g/mol Anticancer/antimalarial precursors
3-[4-(1-Aminophthalazin-6-yl)piperazin-1-yl]benzonitrile Aminophthalazine, piperazine 335.37 g/mol C1s inhibitors (complement system)
4-[(4-Fluoropiperidin-4-yl)methoxy]benzonitrile Fluoropiperidine, methoxy 290.31 g/mol AMPK activators

Structural and Electronic Variations

  • Piperazine vs. Pyrazole-containing analogs (e.g., 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile) exhibit tautomerism, which may complicate stability but enable diverse binding modes . Substituent Effects: The chloro group in the parent compound is electron-withdrawing, reducing electron density at the benzonitrile core compared to methoxy or fluoropiperidinyl groups in other derivatives .

Physicochemical Properties

  • Solubility and Stability : Piperazine-containing compounds generally exhibit higher aqueous solubility than piperidine derivatives. However, pyrazole-based analogs may face stability challenges due to tautomerism .
  • LogP Values : The chloro substituent increases lipophilicity (predicted LogP ~2.5) compared to methoxy-substituted derivatives (LogP ~1.8), impacting blood-brain barrier penetration .

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